

Physicochemical properties of 6-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B070045

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **6-(Trifluoromethoxy)quinolin-4-ol**

Executive Summary

6-(Trifluoromethoxy)quinolin-4-ol is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it presents a unique combination of properties conferred by the 4-hydroxyl and 6-trifluoromethoxy substituents. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functional groups, known to enhance metabolic stability, improve membrane permeability, and modulate the acidity of proximal functional groups. This guide provides a comprehensive analysis of the core physicochemical properties, synthesis, analytical characterization, and potential applications of **6-(Trifluoromethoxy)quinolin-4-ol**, designed for researchers, chemists, and drug development professionals.

Molecular Identity and Structural Features

Chemical Identity

The fundamental identity of this compound is established by its unique identifiers and molecular formula.

Identifier	Value	Source
CAS Number	175203-87-9	[1] [2]
Molecular Formula	C ₁₀ H ₆ F ₃ NO ₂	[2]
Molecular Weight	229.16 g/mol	[1] [2]
IUPAC Name	6-(Trifluoromethoxy)quinolin-4-ol	
Common Synonyms	4-Hydroxy-6-(trifluoromethoxy)quinoline	[2]

The Quinolin-4-ol Scaffold

The quinolin-4-ol core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a defined three-dimensional framework for interacting with biological targets. The 4-hydroxyl group is a key feature, acting as both a hydrogen bond donor and acceptor, and its acidic nature is critical for solubility and receptor binding.

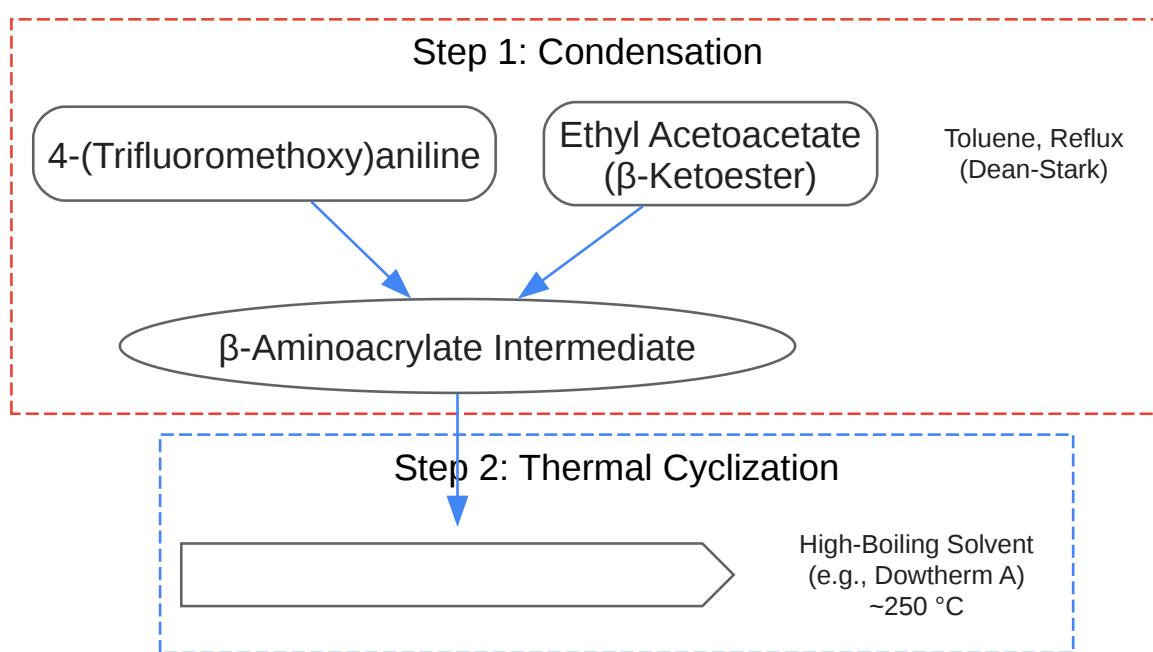
Tautomerism: The Quinolinol-Quinolone Equilibrium

A critical and inherent characteristic of the 4-hydroxyquinoline scaffold is its existence in a state of keto-enol tautomerism. The compound equilibrates between the aromatic alcohol form (quinolin-4-ol) and the non-aromatic keto form (quinolin-4(1H)-one). This equilibrium is influenced by the solvent, pH, and temperature. The presence of both tautomers can have profound implications for the molecule's reactivity, biological activity, and spectroscopic signature. This phenomenon is well-documented for structurally related compounds.[\[3\]](#)

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.


Property	Value / Description	Significance	Source
Melting Point	243-247 °C	Indicates high crystalline lattice energy and thermal stability.	
XLogP3	2.839	Suggests moderate lipophilicity, favorable for cell membrane permeability.	[1]
Polar Surface Area (PSA)	42.35 Å ²	Contributes to hydrogen bonding potential and influences transport properties.	[1]
Appearance	Predicted to be an off-white to light-colored solid.	Based on related quinolinol compounds.	[4]
Solubility	Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.	Critical for selecting appropriate solvents for reactions, purification, and biological assays.	
pKa	The 4-hydroxyl group is weakly acidic, while the quinoline nitrogen is weakly basic. The -OCF ₃ group's electron-withdrawing nature will slightly increase the acidity of the hydroxyl group compared to non-fluorinated analogues.	Governs the ionization state at physiological pH, impacting solubility and target interaction.	

Synthesis and Purification Workflow

The synthesis of 4-hydroxyquinoline derivatives is most reliably achieved via the Conrad-Limpach reaction, a robust and scalable two-step process.^[5] This methodology involves the initial condensation of an aniline with a β -ketoester, followed by a high-temperature thermal cyclization.

Retrosynthetic Pathway: The Conrad-Limpach Approach

The causality behind this synthetic choice lies in its efficiency and the commercial availability of the required starting materials. The high temperature of the second step is necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration to form the stable quinolone ring system.

[Click to download full resolution via product page](#)

Caption: Conrad-Limpach synthesis workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)phenylamino)but-2-enoate (Intermediate)

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-(trifluoromethoxy)aniline (1.0 eq) and toluene (approx. 3 mL per mmol of aniline).
- Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
- Reaction Execution: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is produced (typically 2-4 hours).
- Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude oil or solid is the β -aminoacrylate intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to **6-(Trifluoromethoxy)quinolin-4-ol**

- Reaction Setup: Place the crude intermediate from Step 1 into a flask suitable for high-temperature reactions. Add a high-boiling, inert solvent such as Dowtherm A or diphenyl ether (approx. 10 mL per gram of intermediate).
- Reaction Execution: Heat the mixture with vigorous stirring to 250-260 °C. The high temperature is crucial for the intramolecular cyclization to occur.^[5] Maintain this temperature for 30-60 minutes.
- Monitoring & Isolation: Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes). Upon completion, allow the mixture to cool to below 100 °C.
- Purification: Add hexanes or another non-polar solvent to precipitate the product. Collect the solid by vacuum filtration. Wash the filter cake with cold hexanes to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The predicted spectra are based on analyses of similar structures.[\[6\]](#)

- ^1H NMR (in DMSO-d₆):
 - Aromatic Protons (δ 7.5-8.5 ppm): The quinoline ring protons will appear in this region. The proton at the C5 position is expected to be a doublet, while the protons at C7 and C8 will show doublet and doublet-of-doublets patterns, influenced by the electron-withdrawing -OCF₃ group.
 - Vinyl Proton (δ ~6.0 ppm): A singlet corresponding to the C3 proton.
 - Hydroxyl Proton (δ >11.0 ppm): A broad singlet for the 4-OH proton, which is exchangeable with D₂O. Its observation can sometimes be challenging.[\[6\]](#)
- ^{13}C NMR (in DMSO-d₆):
 - Aromatic Carbons (δ 110-150 ppm): At least 8 distinct signals are expected for the aromatic carbons of the quinoline core.
 - Carbonyl Carbon (δ >170 ppm): A signal corresponding to the C4 carbon of the quinolone tautomer will be present.
 - -OCF₃ Carbon (δ ~120 ppm, quartet): The carbon of the trifluoromethoxy group will appear as a characteristic quartet due to coupling with the three fluorine atoms (^1JCF).
- ^{19}F NMR (in DMSO-d₆):
 - A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.

Mass Spectrometry (MS)

- Technique: Electrospray Ionization (ESI-MS).
- Expected Ion: In positive mode, the protonated molecule $[M+H]^+$ would be observed at m/z 230.16. In negative mode, the deprotonated molecule $[M-H]^-$ would be observed at m/z 228.14.

Biological Context and Potential Applications

The unique structural motifs of **6-(Trifluoromethoxy)quinolin-4-ol** make it a compound of high interest for drug discovery.

- Antimicrobial Potential: Quinoline derivatives are known for their broad-spectrum antimicrobial activities.^{[7][8]} The presence of the trifluoromethoxy group can enhance lipophilicity, potentially improving penetration into bacterial or fungal cells.
- Antiplasmodial and Cytotoxic Activity: The 4-hydroxyquinoline scaffold is a known pharmacophore for antimalarial agents.^[3] Furthermore, many quinoline derivatives have been investigated as potential cytotoxic agents against various cancer cell lines.^[9]
- Drug Development Insights: For drug development professionals, the $-OCF_3$ group is particularly attractive. It is metabolically robust, resisting oxidative degradation that can occur with simpler methoxy groups. This enhances the compound's pharmacokinetic profile, making it a more viable drug candidate.

Safety, Handling, and Storage

- Safety: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.
- Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.^[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 175203-87-9 CAS MSDS (6-(TRIFLUOROMETHOXY)-4-QUINOLINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 6-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 49713-51-1 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical properties of 6-(Trifluoromethoxy)quinolin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070045#physicochemical-properties-of-6-trifluoromethoxy-quinolin-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com